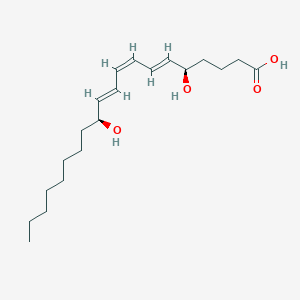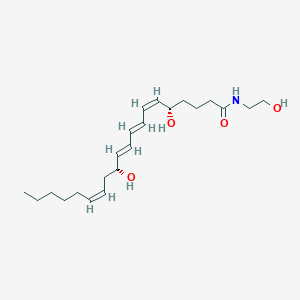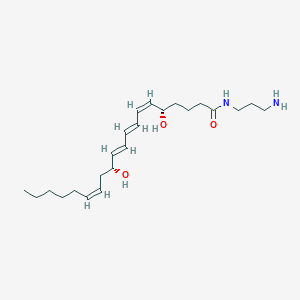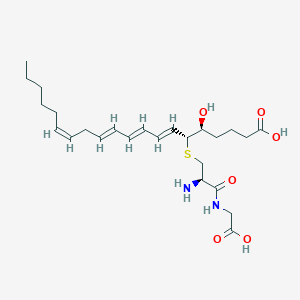
11-trans Leukotriene D4
Overview
Description
11-trans Leukotriene D4 is a C-11 double bond isomer of Leukotriene D4. It is formed when Leukotriene D4 undergoes slow temperature-dependent isomerization during storage. This compound retains about 10-25% of the potency of Leukotriene D4 for contraction of guinea pig ileum, trachea, and parenchyma .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-trans Leukotriene D4 is synthesized through the isomerization of Leukotriene D4. This process is temperature-dependent and occurs slowly over time during storage .
Industrial Production Methods: The industrial production of this compound involves the controlled storage of Leukotriene D4 under specific temperature conditions to promote the isomerization process. The compound is then purified to achieve the desired potency and purity levels .
Chemical Reactions Analysis
Types of Reactions: 11-trans Leukotriene D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
11-trans Leukotriene D4 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of leukotriene isomers and their chemical properties.
Biology: Investigated for its role in biological processes, such as inflammation and immune response.
Medicine: Studied for its potential therapeutic applications in treating conditions like asthma and allergic rhinitis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting leukotriene pathways
Mechanism of Action
11-trans Leukotriene D4 exerts its effects by binding to specific leukotriene receptors, such as CysLT1 and CysLT2. This binding triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and nuclear factor-kappa B (NF-κB). These pathways lead to the release of inflammatory cytokines, chemokines, and histamine, resulting in vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .
Comparison with Similar Compounds
Leukotriene D4: The parent compound, more potent in its biological effects.
Leukotriene C4: Another cysteinyl leukotriene with similar biological functions.
Leukotriene E4: A metabolite of Leukotriene D4 with distinct biological activities .
Uniqueness: 11-trans Leukotriene D4 is unique due to its reduced potency compared to Leukotriene D4, making it a valuable tool for studying the structure-activity relationships of leukotrienes. Its formation through isomerization also provides insights into the stability and storage conditions of leukotriene compounds .
Properties
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-KJGJJCHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



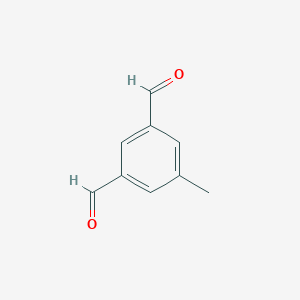

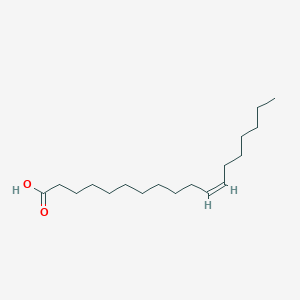
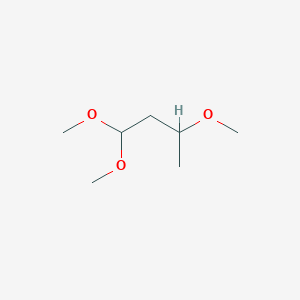
![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)




